

Spectroscopic and Technical Profile of OAPSA (2-Aminophenol-4-sulfonic acid)

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Compound of Interest

2-Amino-4hydroxybenzenesulfonic acid

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A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

OAPSA, chemically known as 2-Aminophenol-4-sulfonic acid (CAS No. 98-37-3), is an important chemical intermediate.[1] This technical guide provides a detailed overview of its spectroscopic properties, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Information

| Property | Value |
|-------------------|--|
| Chemical Name | 2-Aminophenol-4-sulfonic acid |
| Synonyms | OAPSA, 3-Amino-4-hydroxybenzenesulfonic acid, 2-Amino-1-phenol-4-sulfonic acid |
| CAS Number | 98-37-3 |
| Molecular Formula | C6H7NO4S |
| Molecular Weight | 189.19 g/mol |



Spectroscopic Data Mass Spectrometry (MS)

Mass spectrometry of OAPSA reveals a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 189.[2]

Table 1: Mass Spectrometry Data for OAPSA[2]

| m/z | Relative Intensity (%) |
|-------|------------------------|
| 189.0 | 100.0 |
| 190.0 | 8.3 |
| 191.0 | 5.8 |
| 109.0 | 34.2 |
| 80.0 | 39.6 |
| 108.0 | 19.2 |
| 53.0 | 19.6 |
| 18.0 | 16.1 |
| 64.0 | 14.9 |
| 52.0 | 11.5 |

Experimental Protocol:

Detailed experimental conditions for the mass spectrometry of OAPSA are provided below:

• Ionization Mode: Electron Impact (EI)

Source Temperature: 210 °C

• Sample Temperature: 260 °C

Electron Energy: 75 eV[2]



Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a full spectrum with peak assignments for OAPSA is not readily available in the public domain, the presence of characteristic functional groups can be predicted.

Expected Characteristic IR Absorption Bands for OAPSA:

| Functional Group | Expected Wavenumber (cm ⁻¹) |
|-----------------------------|---|
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| S=O stretch (sulfonic acid) | 1340-1440 and 1150-1260 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-O stretch | 1000-1260 |

Experimental Protocol:

A general procedure for obtaining an FT-IR spectrum of a solid sample like OAPSA is as follows:

- Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A
 small amount of the sample is mixed with dry KBr powder and pressed into a thin,
 transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. While specific, fully assigned ¹H and ¹³C NMR spectra for OAPSA are not widely published, the expected chemical shifts can be estimated based on the structure.

Expected ¹H NMR Chemical Shifts for OAPSA (in a suitable deuterated solvent like DMSO-d₆):

The aromatic protons would appear as a complex multiplet in the range of δ 6.5-8.0 ppm. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons would be broad and their positions would be dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts for OAPSA:

The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group would be the most deshielded, followed by the carbons bearing the sulfonic acid and amino groups.

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like OAPSA is as follows:

- Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a protondecoupled pulse sequence is typically employed to simplify the spectrum.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of OAPSA in any specific biological signaling pathways. As a chemical intermediate primarily used in the synthesis of dyes and other organic compounds, it is not expected to have a defined role in cellular signaling.

In the context of its synthesis, a general workflow can be described.



Starting Material (e.g., 2-Nitrophenol) H2SO4 Sulfonation Reducing Agent (e.g., Fe/HCl) Reduction of Nitro Group

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Caption: A simplified workflow for the synthesis of OAPSA.

Conclusion

This technical guide provides a summary of the available spectroscopic data for OAPSA (2-Aminophenol-4-sulfonic acid). While a complete set of fully assigned spectra and detailed experimental protocols are not available in the public domain, the provided mass spectral data and predicted IR and NMR characteristics offer a valuable starting point for researchers. The lack of information regarding its involvement in signaling pathways is consistent with its primary role as a chemical intermediate. Further research and publication of detailed analytical data would be beneficial to the scientific community.



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References

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